NS3623 is a synthetic compound primarily recognized for its activity on ion channels, particularly its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. [, , ] While initially investigated for its potential in treating cardiac arrhythmias due to its hERG channel activation properties, subsequent research revealed its broader application as a valuable tool in studying various ion channels and their roles in different physiological processes. [, , , , , ]
Related Compounds
NS5806
Compound Description: NS5806 is a hydrophobic molecule that has been shown to bind to the hydrophobic cavities in the C-terminus of DREAM (Downstream Regulatory Element Antagonist Modulator) protein. []
Relevance: While the paper doesn't explicitly state the structure of NS5806, its description as a "hydrophobic molecule" and its ability to bind to DREAM, similar to NS3623, suggests a potential structural relationship. Further investigation is needed to confirm this relationship. Both compounds provide insights into potential inhibitors of DREAM interacting with presenilin, which is relevant for understanding Alzheimer's disease. []
E-4031
Compound Description: E-4031 is a potent and selective hERG channel antagonist. []
Relevance: E-4031 serves as a pharmacological tool to induce QT prolongation, mimicking a condition that NS3623 aims to treat. The study demonstrated that NS3623 could reverse the QT prolongation induced by E-4031, highlighting the potential of NS3623 as a treatment for long QT syndrome. []
1,8-ANS (1-Anilinonaphthalene-8-sulfonic acid)
Compound Description: 1,8-ANS is a fluorescent hydrophobic probe often used to study protein folding and ligand binding. It exhibits enhanced fluorescence upon binding to hydrophobic regions of proteins. []
Relevance: Similar to NS3623, 1,8-ANS has been shown to bind to the hydrophobic cavities in the C-terminus of the DREAM protein. This suggests a potential for shared structural features between the two compounds that facilitate their interaction with hydrophobic pockets. []
Compound Description: DIDS is a known inhibitor of anion transport proteins, including chloride channels. [, ]
Relevance: DIDS is used alongside NS3623 in several studies to investigate chloride channel activity. While both compounds inhibit chloride conductance, they likely achieve this through different mechanisms. The combined use of DIDS and NS3623 helps dissect the specific roles of different chloride channels and their potential as therapeutic targets. [, ]
CFTR(inh)-172
Compound Description: CFTR(inh)-172 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. []
Relevance: CFTR(inh)-172 is used as a negative control in studies investigating SLC26A9, a chloride channel potentially modulated by NS3623. The lack of inhibition by CFTR(inh)-172 on SLC26A9, unlike the observed inhibition by NS3623, highlights the specificity of NS3623 towards non-CFTR chloride channels. []
Bezafibrate
Compound Description: Bezafibrate is a lipid-lowering drug primarily used to treat hyperlipidemia. []
Relevance: Bezafibrate was investigated for its potential interaction with the DREAM protein. While the study identified a potential binding site for bezafibrate on DREAM, it was weaker compared to NS3623. This comparison contributes to the understanding of structure-activity relationships for compounds targeting DREAM. []
Trifluoperazine
Compound Description: Trifluoperazine is an antipsychotic drug belonging to the phenothiazine class. []
Relevance: Similar to bezafibrate, trifluoperazine was also studied for its interaction with DREAM. The study found that trifluoperazine exhibited weaker binding to DREAM compared to NS3623, providing insights into the structural features influencing the binding affinity of different compounds to DREAM. []
5-Biphenyl-2-yl-1H-tetrazole
Compound Description: 5-Biphenyl-2-yl-1H-tetrazole is a heterocyclic compound containing both tetrazole and biphenyl groups. []
Relevance: This compound was included in a study exploring the binding interactions of various hydrophobic molecules with DREAM. Although the study doesn't provide specific details about its binding affinity compared to NS3623, the inclusion of this compound suggests a potential structural similarity to NS3623 and warrants further investigation for its interactions with DREAM. []
N-[(4-Phenylphenyl)methyl]-2H-tetrazol-5-amine
Compound Description: This compound is a tetrazole derivative containing a substituted phenylmethyl group attached to the tetrazole ring. []
Cholesterol
Compound Description: Cholesterol is a sterol lipid and an essential component of cell membranes. []
Synthesis Analysis
Synthetic Routes
The synthesis of NS3623 involves several key steps that typically include:
Formation of Key Intermediates: The initial phase often includes the synthesis of intermediates that are crucial for the final product.
Reaction Conditions: The reactions are conducted under controlled conditions, including specific temperature, pressure, and solvent choices to optimize yield and purity.
Purification Techniques: Post-synthesis purification is achieved through methods such as recrystallization or chromatography to ensure high purity levels.
Industrial Production
In an industrial context, the synthesis process is scaled up from laboratory conditions. This involves optimizing parameters like solvent choice and reaction time to maximize yield while minimizing impurities.
Molecular Structure Analysis
NS3623 has a molecular formula of C15H10BrF3N6O and a molecular weight of approximately 427.18 g/mol. The structure features:
Aromatics: The presence of aromatic rings contributes to its biochemical activity.
Functional Groups: Key functional groups include bromine and trifluoromethyl moieties, which enhance the compound's lipophilicity and biological activity.
Three-Dimensional Configuration: The spatial arrangement of atoms is crucial for its interaction with ion channels.
Molecular modeling studies suggest that NS3623 binds effectively to the hERG channel, influencing its gating properties.
Chemical Reactions Analysis
Types of Reactions
NS3623 can participate in various chemical reactions:
Oxidation: Under specific conditions, NS3623 can be oxidized to form derivatives.
Reduction: It can also undergo reduction reactions, yielding reduced derivatives.
Substitution Reactions: This compound can participate in substitution reactions where atoms are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide may be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Conditions: Various nucleophiles or electrophiles can be employed depending on the desired reaction outcome.
Mechanism of Action
NS3623 primarily acts by binding to the hERG potassium channels, leading to:
Increased Current Magnitude: It enhances the hERG current by reducing channel inactivation.
Modulation of Ion Channel Activity: This modulation is crucial for cardiac action potential repolarization.
Electrophysiological studies indicate that NS3623's activation results in improved cardiac rhythm stability, which is beneficial in antiarrhythmic therapies.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: NS3623 is typically a white solid.
Solubility: It exhibits limited solubility in water but is soluble in organic solvents like DMSO (up to 42.72 mg/mL).
Chemical Properties
Stability: NS3623 shows good stability under standard laboratory conditions.
Melting Point and Boiling Point: Specific thermal properties have not been extensively documented but are critical for handling and storage.
These properties influence its application in various scientific fields.
Applications
NS3623 has several significant applications across different scientific domains:
Pharmacology: It serves as a tool for studying potassium channel activation and inhibition, contributing to drug development targeting ion channels.
Cardiology Research: Its potential antiarrhythmic effects make it valuable in researching treatments for cardiac arrhythmias.
Biological Research: Investigated for its effects on cellular ion channels and membrane potential alterations.
Industrial Applications: Employed in developing new pharmaceuticals aimed at ion channel modulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NP-252 is a calcium channel antagonist potentially for the treatment of angina pectoris and congestive heart failure. The vasoinhibitory effects of NP-252 were significantly stronger than those of nifedipine in canine cerebral artery. NP-252 (10(-7) and 10(-6) M) dose-dependently attenuated nifedipine-resistant Ca(++)-contraction in the presence of STA2 in both canine cerebral and coronary arteries. The inhibitory effect of combined treatment with NP-252 (10(-6) M) and nitroglycerin (10(-6) M) on nifedipine-resistant Ca(++)-contraction in the cerebral artery was additive. In aorta, only NP-252 reduced total La3+ resistant 45Ca binding. However, the increases in bound 45Ca at La3+ resistant sites and 45Ca unidirectional influx due to KCl were inhibited by both NP-252 and nifedipine.
NP-1815-PX is a novel antagonist selective for P2X4R with high potency and selectivity compared with other P2XR subtypes. In in vivo assay for acute and chronic pain, intrathecal administration of NP-1815-PX produced an anti-allodynic effect in mice with traumatic nerve damage without affecting acute nociceptive pain and motor function